N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-20-13-21(32-2)18(12-16(20)25)26-22(29)14-28-19-11-7-6-10-17(19)27-23(24(28)30)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIEUMRQKDXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines its biological activity based on diverse research findings and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₄ |
| Molecular Weight | 327.74 g/mol |
| Density | 1.277 g/cm³ |
| Boiling Point | 433.3 °C at 760 mmHg |
| LogP | 2.3478 |
Research indicates that the biological activity of this compound may be influenced by its structural components, particularly the chloro and methoxy groups on the phenyl ring. These modifications enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.
Antimicrobial Activity
A study focused on the antimicrobial potential of various N-substituted phenyl compounds, including those similar to this compound. The findings revealed that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
Table: Antimicrobial Efficacy
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(5-chloro-2,4-dimethoxyphenyl)... | High | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |
Anticancer Activity
The compound's anticancer properties were evaluated through in vitro assays against a panel of cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated a low level of anticancer activity, with tumor growth inhibition ranging from 92% to 126% across various cell lines .
Case Study: In Vitro Screening Results
In a comprehensive screening of over sixty cancer cell lines, the compound demonstrated varying degrees of effectiveness. Notably:
- Leukemia Cells : 95% growth inhibition
- Breast Cancer Cells : 104% growth (no significant inhibition)
- Lung Cancer Cells : 98% growth inhibition
These results suggest that while the compound has some anticancer effects, it may require further structural optimization to enhance its potency against specific cancer types.
Q & A
Q. Table 1: Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Characterization Method | Reference |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, DMF, 60°C | 72 | TLC, NMR | |
| 2 | K₂CO₃, DMF, rt, 12h | 85 | HRMS, FT-IR |
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Substituent | Target (IC50, μM) | Bioactivity | Reference |
|---|---|---|---|
| 5-Cl | Thymidylate Synthase (0.45) | Anticancer | |
| 5-F | DNA Gyrase (1.2) | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
